2-Benzoylterephthalic acid
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Overview
Description
2-Benzoylterephthalic acid is an organic compound with the molecular formula C15H10O5 It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a benzoyl group
Mechanism of Action
Mode of Action
Biochemical Pathways
The biochemical pathways affected by 2-Benzoylterephthalic acid are currently unknown. Given the presence of benzoyl and carboxylic acid groups in the molecule, it is possible that it could participate in various biochemical reactions, potentially affecting multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylterephthalic acid typically involves the Friedel-Crafts acylation of terephthalic acid. In this reaction, terephthalic acid reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H4(COOH)2+C6H5COClAlCl3C6H4(COOH)(COC6H5)+HCl
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production is less common. Industrial methods would likely involve optimization of the Friedel-Crafts acylation process to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Benzoylterephthalic acid can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Benzoylterephthalic acid can be converted to terephthalic acid and benzoic acid.
Reduction: The reduction of the carbonyl group yields 2-(hydroxyphenyl)terephthalic acid.
Substitution: Various substituted derivatives of this compound can be synthesized depending on the substituents introduced.
Scientific Research Applications
2-Benzoylterephthalic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of high-performance materials, such as modified polyesters and resins.
Comparison with Similar Compounds
Similar Compounds
Terephthalic Acid: The parent compound, used primarily in the production of polyethylene terephthalate (PET).
Isophthalic Acid: An isomer of terephthalic acid, used in the production of high-performance polymers.
Phthalic Acid: Another isomer, used in the manufacture of plasticizers and resins.
Uniqueness
2-Benzoylterephthalic acid is unique due to the presence of the benzoyl group, which imparts different chemical properties compared to its parent compound, terephthalic acid
Properties
IUPAC Name |
2-benzoylterephthalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-13(9-4-2-1-3-5-9)12-8-10(14(17)18)6-7-11(12)15(19)20/h1-8H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWPGTPJKLLPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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